molecular formula C28H39FN7O17P3S B1245836 2-Fluorobenzoyl-CoA

2-Fluorobenzoyl-CoA

Cat. No.: B1245836
M. Wt: 889.6 g/mol
InChI Key: JJZDBMQDENLSBH-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-fluorobenzoic acid. It derives from a benzoyl-CoA and a 2-fluorobenzoic acid.

Scientific Research Applications

Enzymatic Characterization and Metabolic Pathways

  • Enzymatic Activation in Pseudomonas

    The enzymes catalyzing the formation of coenzyme A (CoA) thioesters of various aromatic acids, including fluorobenzoates, were studied in a denitrifying Pseudomonas species. This research highlights the specificity and catalytic properties of these enzymes, which play a crucial role in the activation of aromatic acids under anaerobic conditions (Altenschmidt, Oswald, & Fuchs, 1991).

  • Novel Aerobic 2-Aminobenzoate Metabolism

    An aerobic pathway for the metabolism of 2-aminobenzoate via 2-aminobenzoyl-CoA was discovered in a Pseudomonas strain. This study contributes to understanding the enzymatic processes involved in the activation and degradation of fluorobenzoates and other related compounds under aerobic conditions (Altenschmidt & Fuchs, 1992).

  • Anaerobic Degradation of Halobenzoates

    Research on Thauera chlorobenzoica, a denitrifying bacterium, reveals its capability to degrade halobenzoates like fluorobenzoates under anaerobic conditions. This study provides insights into the enzymatic pathways involved in the degradation of environmentally relevant compounds like fluorobenzoates (Kuntze et al., 2011).

Chemical Properties and Synthesis Applications

  • Protective Groups in Synthesis of Glycopeptides

    Fluorobenzoyl groups, including 2-fluorobenzoyl, have been investigated as protective groups in carbohydrate and glycopeptide synthesis. Their properties help suppress undesirable reactions, like beta-elimination, offering advantages in the formation of glycosidic bonds (Sjölin & Kihlberg, 2001).

  • ATP-Dependent C–F Bond Cleavage

    The study on the denitrifying bacterium Thauera aromatica showed ATP-dependent cleavage of the C–F bond in fluorobenzoates. This process is crucial for the biodegradation of fluoroaromatics, including 4-fluorobenzoyl-coenzyme A, under anoxic conditions, providing a pathway for breaking down persistent pollutants (Tiedt et al., 2016).

Environmental and Material Science Implications

  • Copper (II) Adsorption Using Modified Activated Carbon

    A study explored the use of activated carbon modified with 1-(2-fluorobenzoyl)-thiourea for the removal of toxic metal ions. This work highlights the environmental applications of fluorobenzoyl derivatives in water purification and toxic metal ion removal (Ghaedi et al., 2015).

  • Activation of Aromatic Acids in Pseudomonas

    Further insights into the activation of aromatic acids, including fluorobenzoates, in a denitrifying Pseudomonas strain were provided. This study enhances the understanding of the biochemical processes in bacteria that contribute to the degradation of environmentally significant compounds (Ziegler, Buder, Winter, & Fuchs, 2004).

Properties

Molecular Formula

C28H39FN7O17P3S

Molecular Weight

889.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorobenzenecarbothioate

InChI

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

JJZDBMQDENLSBH-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorobenzoyl-CoA
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2-Fluorobenzoyl-CoA
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2-Fluorobenzoyl-CoA

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